molecular formula C27H24N4OS B2533036 (Z)-1,2-diphenyl-4-(2-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)hydrazono)cyclopent-2-enol CAS No. 314244-27-4

(Z)-1,2-diphenyl-4-(2-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)hydrazono)cyclopent-2-enol

Cat. No.: B2533036
CAS No.: 314244-27-4
M. Wt: 452.58
InChI Key: PSQQKQWXOINRRV-TWKHWXDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(Z)-1,2-diphenyl-4-(2-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)hydrazono)cyclopent-2-enol” is a complex organic molecule. It contains a tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl moiety, which is a heterocyclic compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a thieno[2,3-d]pyrimidine derivative bearing a 4,5-imidazolidinedione moiety was synthesized by reacting N,N’-bis(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)methanediamine with oxalyl chloride in the presence of pyridine .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the melting point, yield, and spectroscopic data (IR, 1H NMR, 13C NMR, and MS) of similar compounds have been provided .

Scientific Research Applications

Synthesis and Biological Activity

  • Facile Synthesis of Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives : A study highlighted a one-pot synthesis approach for 6,7,8,9-tetrahydrobenzo[4,5]thieno[2,3-d]-1,2,4-triazolo[4,5-a]pyrimidin-5-ones. This synthesis involved the reaction of 2-mercapto-6,7,8,9-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one with hydrazonoyl halides. The synthesized compounds exhibited moderate antibacterial and antifungal activities, suggesting their potential as microbial inhibitors (Gomha, 2009).

  • Antimicrobial Activity of Pyrimidine Derivatives : Another research focused on synthesizing new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives. These compounds showed promising antimicrobial activities, indicating their potential use in developing new antimicrobial agents (Abunada et al., 2008).

  • Inhibitors for SARS-CoV Protease : A study on thieno[2,3‐d]‐pyrimidine derivatives revealed their inhibitory activity against SARS-CoV 3C-like protease. This finding suggests the potential application of these derivatives in developing treatments for diseases caused by coronaviruses (El-All et al., 2016).

  • Anticancer Potential : Research into ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives revealed their apoptosis-inducing effects on breast cancer cells, highlighting their potential as anticancer agents. This study underscores the importance of these compounds in the development of new therapeutic options for cancer treatment (Gad et al., 2020).

Future Directions

The future directions for this compound could involve further biological experiments and medicinal chemistry efforts aimed at developing a novel chemical class of inhibitors for various diseases . The compound’s structure suggests potential for modifications and optimizations to improve its biological activity.

Properties

IUPAC Name

(4Z)-1,2-diphenyl-4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylhydrazinylidene)cyclopent-2-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4OS/c32-27(19-11-5-2-6-12-19)16-20(15-22(27)18-9-3-1-4-10-18)30-31-25-24-21-13-7-8-14-23(21)33-26(24)29-17-28-25/h1-6,9-12,15,17,32H,7-8,13-14,16H2,(H,28,29,31)/b30-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQQKQWXOINRRV-TWKHWXDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)NN=C4CC(C(=C4)C5=CC=CC=C5)(C6=CC=CC=C6)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)N/N=C\4/CC(C(=C4)C5=CC=CC=C5)(C6=CC=CC=C6)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.